Allyl phenylacetate
Overview
Description
Allyl phenylacetate is an organic compound with the molecular formula C11H12O2. It is a colorless to light yellow liquid with a fruity odor reminiscent of banana and honey. This compound is primarily used as a synthetic flavoring agent in the food industry, particularly in candy and baked goods, due to its pleasant aroma .
Mechanism of Action
Target of Action
Allyl phenylacetate is an ester with a fruity honey odor . It is used in the perfume and flavoring industries . The primary target of this compound is the human olfactory receptor OR51L1 . This receptor is involved in the perception of smell, and this compound acts as a ligand for this receptor .
Mode of Action
It is known that it interacts with the human olfactory receptor or51l1 . As a ligand, it binds to this receptor and triggers a signal transduction pathway that leads to the perception of its characteristic fruity honey odor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the sense of smell. When this compound binds to the olfactory receptor OR51L1, it initiates a cascade of biochemical reactions that result in the perception of smell . .
Result of Action
The primary result of this compound’s action is the perception of its characteristic fruity honey odor . This is achieved through its interaction with the human olfactory receptor OR51L1 . The binding of this compound to this receptor triggers a signal transduction pathway that leads to the perception of smell .
Biochemical Analysis
Biochemical Properties
Allyl phenylacetate is an ester with a fruity honey odor, used in the perfume and flavoring industries . It is one of only a few known ligands for the human olfactory receptor OR51L1
Molecular Mechanism
As an ester, it may undergo hydrolysis in the body to form allyl alcohol and phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenylacetate can be synthesized through the esterification of phenylacetic acid with allyl alcohol. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct esterification of phenylacetic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as benzene or toluene to enhance the reaction rate and yield. The product is then purified through distillation to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: this compound alcohol.
Substitution: Various substituted phenylacetates depending on the nucleophile used
Scientific Research Applications
Allyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. .
Comparison with Similar Compounds
- Ethyl phenylacetate
- Butyl phenylacetate
- Methyl phenylacetate
- Phenyl acetate
Comparison: Allyl phenylacetate is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other phenylacetates. For instance, the allyl group allows for additional reactions such as polymerization and cross-linking, which are not possible with other phenylacetates. Additionally, the aroma profile of this compound is distinct, making it a preferred choice in certain flavor and fragrance applications .
Properties
IUPAC Name |
prop-2-enyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYAMJXVAUTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061977 | |
Record name | Allyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, slightly viscous liquid with a honey-like odour | |
Record name | Allyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
239.00 to 240.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propenyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.033-1.041 | |
Record name | Allyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1797-74-6 | |
Record name | 2-Propen-1-yl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1797-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6574 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D2NBC7K7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propenyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique mechanistic insights were revealed in the palladium-catalyzed reactions of allyl phenylacetate?
A1: Research disproved the conventional assumption of a [, ]-sigmatropic rearrangement mechanism for the palladium-catalyzed conversion of this compound to 2-phenyl-4-pentenoic acid []. Instead, through meticulous isotopic labeling and crossover experiments, a novel dissociative, non-concerted mechanism involving palladium complexes and carboxylic acid dianions as intermediates was unveiled []. This groundbreaking discovery challenges established dogma and paves the way for designing more efficient and selective catalytic transformations.
Q2: How does this compound behave under chemical ionization conditions in mass spectrometry?
A2: Unlike its electron impact mass spectrum, this compound exhibits significant skeletal rearrangement (over 40%) under methane chemical ionization conditions []. This rearrangement, absent in simpler analogous molecules, highlights the influence of the allyl group on the fragmentation pathway. Isotopic labeling studies suggest this proceeds through an intramolecular substitution of the phenyl ring by the allyl group, followed by water and carbon monoxide expulsion [].
Q3: Can the quality and properties of essential oils containing this compound be modified?
A3: Indeed, research demonstrates that treating essential oils rich in this compound with citric acid and sodium carbonate can significantly impact their quality []. This treatment effectively reduces iron content and acid value, crucial parameters influencing the oil's stability and aroma profile []. This finding holds promise for refining essential oil extraction and processing techniques to yield higher quality products.
Q4: Does the geographical origin impact the composition of essential oils containing this compound?
A4: Yes, the origin significantly influences the chemical profile of essential oils. A comparative study of Indonesian betel leaves oil revealed distinct compositional variations based on geographical source []. While the major component remained 4-allyl phenylacetate, notable differences existed in the presence and abundance of other volatile compounds, such as eugenol and isoeugenol []. This underscores the impact of environmental factors and cultivation practices on essential oil biosynthesis and highlights the need for origin-specific quality control measures.
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